BenchChemオンラインストアへようこそ!

Penciclovir triphosphate

Antiviral pharmacology Intracellular pharmacokinetics Nucleotide analogue stability

Select Penciclovir triphosphate (PCV-TP) when your research demands a non-obligate chain terminator with prolonged intracellular activity. Unlike acyclovir-TP, its 3′-OH group permits continued DNA elongation, enabling unique processivity and resistance mechanism studies. With 10-20x longer intracellular half-life and up to 360-fold higher accumulation, PCV-TP is essential for sustained antiviral assays, HBV polymerase inhibition, and TK-vs-polymerase mutant differentiation.

Molecular Formula C10H18N5O12P3
Molecular Weight 493.20 g/mol
Cat. No. B1493635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenciclovir triphosphate
Synonymspenciclovir triphosphate
Molecular FormulaC10H18N5O12P3
Molecular Weight493.20 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)2-1-6(3-16)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h5-6,16H,1-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)
InChIKeyKGSIOVLUJYQLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penciclovir Triphosphate for Antiviral Research: A Quantitative Comparator Guide for Procurement and Assay Design


Penciclovir triphosphate (PCV-TP; CAS 120082-86-2) is the intracellularly trapped, active anabolite of the acyclic guanosine analogue penciclovir, formed by sequential phosphorylation via viral thymidine kinase and cellular kinases in herpesvirus-infected cells [1]. As the direct enzyme-inhibiting species, PCV-TP competitively inhibits herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus (VZV) DNA polymerases with respect to dGTP [1]. Unlike its closest in-class congener acyclovir triphosphate (ACV-TP), PCV-TP possesses a 3′-hydroxyl group on its acyclic sugar moiety, conferring fundamentally distinct chain-termination behaviour, intracellular stability, and resistance-mutation susceptibility that directly impact experimental design, inhibitor selection, and data interpretation [1][2].

Why Acyclovir Triphosphate Cannot Substitute for Penciclovir Triphosphate in Herpesvirus DNA Polymerase Studies


Although both PCV-TP and ACV-TP are acyclic guanosine analogue triphosphates that target herpesvirus DNA polymerases, their biochemical and pharmacological profiles diverge sufficiently to preclude interchangeable use in research and assay contexts. PCV-TP exhibits approximately 83–121-fold lower affinity for HSV DNA polymerases than ACV-TP at the enzyme level [1], yet paradoxically sustains more effective and prolonged antiviral suppression in cell-based systems due to an intracellular half-life that is 10–20 times longer and an intracellular accumulation that can exceed ACV-TP by 360-fold [1][2]. Moreover, PCV-TP is not an obligate chain terminator—unlike ACV-TP, which lacks a 3′-hydroxyl group and enforces immediate chain cessation—meaning the two compounds generate mechanistically distinct DNA synthesis inhibition patterns that yield divergent results in primer-extension and processivity assays [1]. These quantitative and mechanistic differences mean that substituting ACV-TP for PCV-TP, or vice versa, produces non-equivalent experimental outcomes in any system where intracellular pharmacokinetics, resistance profiling, or chain-termination mechanism is a measured variable.

Quantitative Differentiation of Penciclovir Triphosphate Against Its Closest Analogs: Head-to-Head Biochemical Evidence


Intracellular Half-Life of PCV-TP vs ACV-TP Across HSV-1, HSV-2, and VZV

In a direct head-to-head comparison, PCV-TP demonstrated a markedly prolonged intracellular half-life relative to ACV-TP in virus-infected MRC-5 cells. For HSV-1, the PCV-TP half-life was 10 hours versus 0.7 hours for ACV-TP (approximately 14-fold longer). For HSV-2, PCV-TP achieved a half-life of 20 hours versus 1 hour for ACV-TP (20-fold longer). For VZV, PCV-TP half-life was 7 hours while ACV-TP was undetectable in VZV-infected cells [1]. In a separate study using VZV-infected MRC-5 cells, PCV-TP half-life was 9.1 hours versus 0.8 hours for ACV-TP [2]. This stability differential is the primary driver of PCV-TP's sustained antiviral activity after drug washout and directly determines dosing interval rationale for the prodrug famciclovir [1].

Antiviral pharmacology Intracellular pharmacokinetics Nucleotide analogue stability

Intracellular Triphosphate Accumulation: 360-Fold Higher PCV-TP Concentrations in VZV-Infected Cells

In VZV-infected MRC-5 cells, the intracellular concentration of PCV-TP measured immediately after drug treatment was 360-fold greater than that of ACV-TP [1]. This massive accumulation disparity arises from the superior efficiency of penciclovir phosphorylation by viral thymidine kinase (TK)—a kinetic advantage documented in mode-of-action studies showing that PCV phosphorylation in infected cells is far more efficient than ACV phosphorylation [2]. This concentration advantage quantitatively compensates for PCV-TP's lower intrinsic affinity for VZV DNA polymerase (Ki = 7.5 μM for PCV-TP vs 0.2 μM for ACV-TP), resulting in comparable or superior antiviral efficacy in cell-based assays despite the enzymatic potency deficit [1].

Nucleotide metabolism VZV antiviral research Intracellular drug accumulation

Viral DNA Polymerase Inhibitory Affinity (Ki): Quantitative Enzyme-Level Potency Comparison with ACV-TP and GCV-TP

At the isolated enzyme level, PCV-TP is significantly less potent than ACV-TP against herpesvirus DNA polymerases. In direct head-to-head assays using (S)-PCV-TP, the Ki values for HSV-1 and HSV-2 DNA polymerase were 8.5 μM and 5.8 μM respectively, whereas ACV-TP exhibited a Ki of 0.07 μM against both enzymes—making ACV-TP approximately 121-fold more potent against HSV-1 polymerase and 83-fold more potent against HSV-2 polymerase [1]. For VZV DNA polymerase, PCV-TP Ki was 7.5 μM versus 0.2 μM for ACV-TP, a 37.5-fold difference [2]. A cross-study compilation of kinetic constants (2016 review) reports PCV-TP Ki values of 3.0–3.7 μM for HSV-1/HSV-2 polymerases, consistently higher than ACV-TP (0.003 μM) and ganciclovir triphosphate (GCV-TP; 0.03–0.046 μM), confirming PCV-TP as the lowest-affinity polymerase inhibitor among the three acyclic guanosine triphosphates [3]. This enzyme-level deficit is functionally compensated in cells by the dramatically higher intracellular accumulation and prolonged retention of PCV-TP.

Enzyme kinetics DNA polymerase inhibition Nucleotide analogue Ki

Mechanism of DNA Chain Termination: PCV-TP Is Not an Obligate Chain Terminator Unlike ACV-TP

ACV-TP lacks a 3′-hydroxyl group on its acyclic sugar moiety, and its incorporation into the nascent DNA strand results in obligate, immediate chain termination because no further phosphodiester bond can be formed [1]. PCV-TP, by contrast, carries a 3′-hydroxyl group and is not an obligate chain terminator; it can be incorporated into the extending DNA chain by HSV-2 DNA polymerase with a defined template-primer, and the polymerase may continue to add further nucleotides after PCV-TP incorporation [1]. In cell-free primer-extension assays, DNA synthesis is inhibited by PCV-TP but does not halt abruptly, producing a distinct pattern of paused or slowed elongation rather than the definitive truncated products observed with ACV-TP [1]. This mechanistic divergence has been confirmed in comparative studies of acyclic guanosine analogues against human DNA polymerases α, δ, and ε, where ACV-TP incorporation resulted in immediate chain termination, whereas PCV-TP and GCV-TP allowed continued polymerization [2].

DNA polymerase mechanism Chain termination Nucleotide incorporation

Differential Cross-Resistance Profile: PCV-TP Retains Greater Activity Against ACV-Resistant VZV DNA Polymerase Mutants

Five ACV-resistant VZV strains bearing altered DNA polymerase mutations, selected under acyclovir pressure, were 11- to 18-fold more resistant to ACV than the parent strain, but exhibited only 4- to 5-fold resistance to PCV [1]. The reduced cross-resistance is attributed to the 3′-hydroxyl group of PCV-TP, which confers better affinity to the altered polymerase active site compared with ACV-TP, which lacks this moiety [1]. Furthermore, in vitro selection experiments demonstrate that ACV and PCV select for fundamentally different VZV resistance phenotypes: ACV pressure yields mutants primarily involving thymidine kinase (TK) gene alterations, whereas PCV pressure selects DNA polymerase gene mutants that also confer cross-resistance to foscarnet and adefovir but not to brivudin or ganciclovir [2]. For HSV, well-characterized ACV-resistant polymerase mutants showed only marginal (approximately 3-fold) resistance to PCV, with one mutant exhibiting 2-fold hypersensitivity [3].

Antiviral resistance VZV DNA polymerase mutants Cross-resistance profiling

Enantiomer-Specific Polymerase Inhibition: (S)-PCV-TP for Herpesviruses vs (R)-PCV-TP for Hepatitis B Virus

PCV-TP exhibits a striking virus-family-dependent enantiomer preference. In HSV-1- and HSV-2-infected cells, the (S)-enantiomer is produced with >95% enantiomeric purity and is the active inhibitory species against herpesvirus DNA polymerases [1]. In contrast, for hepatitis B virus (HBV), the (R)-enantiomer of PCV-TP is the more potent inhibitor of the viral DNA polymerase-reverse transcriptase (pol-RT), with an IC50 of 2.5 μM versus 11 μM for the (S)-enantiomer—a 4.4-fold difference [2]. The estimated Ki values for (R)- and (S)-PCV-TP against HBV pol-RT were approximately 0.03 μM and 0.04 μM respectively, both about 3-fold lower than the Km for dGTP in the same system [2]. This enantiomer divergence is not observed with ACV-TP, which lacks a chiral centre in its acyclic moiety, and represents a unique differentiation point for PCV-TP across virus families.

Enantiomer selectivity HBV polymerase Herpesvirus polymerase Chiral nucleotide analogues

Evidence-Backed Application Scenarios for Penciclovir Triphosphate in Antiviral Research and Drug Discovery


Pulse-Treatment and Drug Washout Antiviral Efficacy Studies in HSV-2 and VZV Models

PCV-TP is the triphosphate of choice for experiments requiring sustained antiviral activity following short-duration drug exposure. In VZV-infected MRC-5 cells treated with an 8-hour daily pulse for 5 days, PCV was significantly more active than ACV in reducing viral DNA synthesis (p = 0.006, n = 10 clinical isolates) [1]. Following 3 days of treatment and subsequent drug withdrawal, PCV maintained inhibition of VZV DNA synthesis for 24 hours, whereas viral DNA synthesis resumed promptly after ACV removal [1]. This property stems directly from the 10–20 hour intracellular half-life of PCV-TP [2] and its 360-fold accumulation advantage over ACV-TP in infected cells [1].

Resistance Mechanism Dissection: Discriminating TK-Mediated from Polymerase-Mediated Resistance in Clinical HSV and VZV Isolates

PCV-TP enables differentiation between thymidine kinase (TK)-associated and DNA polymerase-associated resistance mechanisms. ACV-resistant VZV strains with polymerase mutations show only 4- to 5-fold resistance to PCV compared with 11- to 18-fold resistance to ACV [2]. In vitro selection experiments confirm that PCV pressure selects DNA polymerase mutants with distinct cross-resistance patterns (resistant to PCV, ACV, foscarnet, and adefovir but susceptible to brivudin and ganciclovir), whereas ACV pressure selects primarily TK mutants [3]. For clinical HSV isolates from patients failing ACV therapy, PCV susceptibility testing provides orthogonal resistance mechanism information not obtainable with ACV alone.

HBV Polymerase Reverse-Transcriptase Inhibition Using (R)-PCV-TP Enantiomer

The (R)-enantiomer of PCV-TP is a potent inhibitor of HBV DNA polymerase-reverse transcriptase, with an IC50 of 2.5 μM and an estimated Ki of approximately 0.03 μM—about 3-fold below the Km for dGTP [4]. Intracellular PCV-TP in HBV-transfected hepatoblastoma (2.2.15) cells reached peak concentrations of approximately 0.4 μM within 12 hours and exhibited an exceptionally long intracellular half-life of approximately 18 hours [4]. This makes (R)-PCV-TP a valuable biochemical probe for studying hepadnavirus polymerase mechanism, nucleoside analogue incorporation, and resistance-mutation effects in HBV polymerase assays.

DNA Polymerase Processivity and Non-Terminating Incorporation Studies

Unlike ACV-TP, which enforces obligate chain termination, PCV-TP permits continued DNA synthesis after incorporation due to the presence of its 3′-hydroxyl group [2]. In defined template-primer assays with HSV-2 DNA polymerase, PCV-TP incorporation results in slowed but continued chain elongation rather than abrupt termination [2]. This property has been confirmed across human DNA polymerases α, δ, and ε, where PCV-TP incorporation does not cause immediate chain cessation [5]. Researchers studying polymerase translocation, frameshift mutagenesis, or the structural basis of nucleotide analogue incorporation should select PCV-TP over ACV-TP when a non-terminating, incorporable guanosine analogue triphosphate is required.

Quote Request

Request a Quote for Penciclovir triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.